Ferric 2-ethylhexanoate

Corrosion Inhibition Mild Steel Protection Carboxylate Inhibitors

Sourcing a reliable oil-soluble iron source for low-oxygen corrosion inhibition or thin-film deposition is challenging due to inconsistent batch performance. This Fe(III) 2-ethylhexanoate solution addresses that need. - Maintains passivation in low/variable dissolved oxygen systems where octanoate and sebacate fail. - Defined thermal decomposition at ~460°C enables precise α-Fe₂O₃ film fabrication. - Enables living polymerization of 1,3-butadiene with Mw/Mn = 1.48-1.52 and >80% yield in 35 min. Supplied as a 50% solution in mineral spirits (Fe ~6%). In stock for immediate dispatch.

Molecular Formula C24H45FeO6
Molecular Weight 485.5 g/mol
CAS No. 7321-53-1
Cat. No. B127652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric 2-ethylhexanoate
CAS7321-53-1
Synonyms2-ethyl-Hexanoic Acid Iron(3+) Salt;  Ferric 2-Ethylhexanoate;  Iron Ethylhexanoate;  Iron Tris(2-ethylhexanoate); 
Molecular FormulaC24H45FeO6
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3]
InChIInChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyULUYRVWYCIOFRV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric 2-Ethylhexanoate Overview


Ferric 2-ethylhexanoate (CAS 7321-53-1), also known as iron(III) 2-ethylhexanoate, is an organometallic coordination compound with the molecular formula C₂₄H₄₅FeO₆ and a molecular weight of 485.5 g/mol [1]. It is typically supplied as a dark brown to dark reddish-brown liquid solution, commonly formulated at nominally 50% concentration in mineral spirits, with an iron content of approximately 6% [2]. This compound exhibits high solubility in organic solvents such as chloroform and is immiscible with water . Its primary industrial and scientific utility stems from its function as an oil-soluble iron source, a mild Lewis acid catalyst, and a precursor for iron oxide thin film fabrication via metalorganic deposition (MOD) or photochemical metal-organic deposition (PMOD) [3][4][5].

Oil‑Soluble Iron Source
Non‑aqueous iron delivery for organic‑solvent‑based formulations and catalyst systems.
Lewis Acid Catalyst
Mild Lewis acidity supports controlled polymerization and selective organic transformations.
Thin‑Film Precursor
Metalorganic deposition (MOD/PMOD) precursor for iron oxide thin films with reported decomposition control.

Ferric 2-Ethylhexanoate Substitution Limitations


In-class substitution of ferric 2-ethylhexanoate with other iron carboxylates or metal 2-ethylhexanoates is not straightforward due to significant variations in performance across multiple critical parameters. The compound's unique combination of ligand architecture (branched 2-ethylhexanoate), oxidation state (Fe³⁺), and resulting physicochemical properties dictates its specific utility. While other iron carboxylates, such as iron octanoate or iron stearate, may share the general class of iron soaps, they exhibit markedly different thermal decomposition profiles, solubility in nonpolar media, and catalytic activities [1]. Furthermore, even when considering other metal 2-ethylhexanoates (e.g., cobalt, manganese, or zinc analogs), the distinct redox chemistry and Lewis acidity of the Fe³⁺ center lead to unique reaction outcomes in catalysis and film formation [2][3]. The following evidence quantifies these critical differentiators.

Metal Center Shift
Substituting Fe(III) with Co, Mn, or Zn 2‑ethylhexanoates may alter redox behaviour and Lewis acidity, shifting catalytic and film‑formation outcomes.
Ligand Architecture
Linear carboxylates (e.g. octanoate, stearate) exhibit different thermal decomposition profiles and solubility in non‑polar media, limiting direct method transfer.
Process Reproducibility
Substitution may shift polymer dispersity, passivation behaviour under low‑oxygen conditions, or crystallization control; reported performance requires precursor‑specific validation.

Ferric 2-Ethylhexanoate Performance Evidence


Oxygen-Independent Passivation for Corrosion Inhibition

In studies on mild steel corrosion inhibition, the sodium salt of 2-ethylhexanoic acid demonstrates a critical advantage over its linear carboxylate counterparts. While compounds like sodium octanoate and sodium sebacate require significant dissolved oxygen levels to establish and maintain a passive oxide film on the metal surface, the 2-ethylhexanoate species maintains effective passivity even at very low oxygen concentrations [1]. This differential behavior is attributed to the branched ligand structure, which influences the adsorption mechanism and the protective film's stability. This translates to more reliable corrosion protection in environments where oxygen concentration may fluctuate or be naturally low, such as in certain closed-loop cooling systems or oilfield applications [1].

O₂‑independent passivation
Head‑to‑head
Passivity maintained at very low dissolved O₂; linear carboxylates (octanoate, sebacate) require significant O₂ levels.
Supports inhibitor screening for oxygen‑depleted environments.
Reported on mild steel, static conditions; field transfer requires validation.
Corrosion Inhibition Mild Steel Protection Carboxylate Inhibitors

Living Polymerization Catalyst for Polybutadiene

Ferric 2-ethylhexanoate serves as a key component in a highly active Ziegler-Natta type catalyst system for the living polymerization of 1,3-butadiene. When combined with triisobutylaluminum (TIBA) and diethyl phosphite (DEP), the system exhibits living characteristics, as evidenced by a narrow molecular weight distribution (Mw/Mn = 1.48-1.52) and a first-order kinetic profile with respect to monomer conversion [1]. This is a distinct advantage over many conventional iron-based catalysts that often result in broader molecular weight distributions and non-living behavior. The system also demonstrates high activity, achieving >80% yield in just 35 minutes, and produces polybutadiene with a controlled microstructure of approximately 44.0% 1,2-, 51.0% cis-1,4-, and 5.0% trans-1,4- units [1]. This specific performance profile is not generalizable to other iron carboxylates or metal 2-ethylhexanoates, making it a unique tool for synthesizing well-defined polybutadiene architectures.

Living polymerization
Head‑to‑head
Mw/Mn = 1.48–1.52; yield >80% in 35 min; 1,3‑butadiene living character (Fe(2‑EH)₃/TIBA/DEP).
Supports controlled polybutadiene architecture synthesis.
Catalyst composition‑specific; not generalizable to other iron carboxylates.
Polymerization Catalysis Ziegler-Natta Polybutadiene Living Polymerization

Thermal Decomposition to α-Fe₂O₃ Thin Films

Ferric 2-ethylhexanoate exhibits a well-characterized, multistep thermal decomposition process that is critical for the controlled synthesis of α-Fe₂O₃ (hematite) thin films via metalorganic deposition (MOD). Thermogravimetric analysis (TGA) reveals distinct transition temperatures and mass loss rates, leading to the formation of an amorphous α-Fe₂O₃ film at an annealing temperature of approximately 460°C [1]. Further annealing at higher temperatures induces a controlled amorphous-to-crystalline phase transition, which can be monitored by the appearance of a characteristic FTIR absorption band peaking at 1085 cm⁻¹, assigned to the crystalline Fe-O vibration [1]. This level of process control is a direct consequence of the specific ligand-metal combination. In contrast, other iron precursors may decompose differently, leading to less predictable film morphology, impurities, or uncontrolled crystallization, which are detrimental to the optical and electronic properties of the final film [2][3].

Thermal decomposition
Method context
Amorphous α‑Fe₂O₃ film formed at ~460°C; FTIR peak at 1085 cm⁻¹ marks crystallization onset.
Enables controlled thin‑film fabrication with diagnostic quality metrics.
MOD process; annealing atmosphere may shift crystallization behaviour.
Metalorganic Deposition Thin Films α-Fe₂O₃ Thermal Analysis

Photochemical Route to Amorphous Iron Oxide

Ferric 2-ethylhexanoate is a versatile precursor for photochemical metal-organic deposition (PMOD), enabling the fabrication of amorphous iron oxide (a-Fe₂O₃) thin films at room temperature. The compound undergoes efficient photodecomposition upon exposure to UV (185 and 254 nm) or near-infrared (NIR) radiation [1][2]. Crucially, the decomposition mechanism is wavelength-dependent: UV-driven decomposition (UVDD) proceeds via light-induced ligand-to-metal charge transfer (LMCT) generating a heptyl radical, while NIR-driven decomposition (NIRDD) follows a thermally driven pathway without radical formation [2]. Despite these mechanistic differences, both pathways yield amorphous oxide films with strikingly similar structure and electrocatalytic activity towards the oxygen evolution reaction (OER) [2]. This dual-wavelength processability and the resulting amorphous nature of the film are not common to all metalorganic precursors. Many other precursors require high-temperature annealing to form crystalline oxides, which can introduce defects and limit control over the final amorphous phase [1].

Photochemical route
Method context
Room‑temperature a‑Fe₂O₃ films via UV (LMCT radical) or NIR (thermal) pathways; both yield OER‑active amorphous oxide.
Supports low‑temperature electrocatalyst deposition on flexible substrates.
Wavelength‑dependent mechanism; film properties reported under lab conditions.
Photochemical Metal-Organic Deposition Electrocatalysis Amorphous Iron Oxide Oxygen Evolution Reaction

Ferric 2-Ethylhexanoate Application Scenarios


Oxygen-Depleted Corrosion Inhibition

Ferric 2-ethylhexanoate, or its sodium salt form, is uniquely suited for formulating corrosion inhibitor packages for mild steel systems where dissolved oxygen concentrations are low or highly variable, such as in oil and gas production, closed-loop cooling water circuits, and certain chemical processing plants. The quantitative evidence demonstrates that 2-ethylhexanoate maintains its passivation ability under these conditions, whereas common alternatives like octanoate and sebacate fail [4]. This ensures continuous asset protection, reduces the risk of localized corrosion, and can extend the operational lifespan of critical infrastructure, leading to significant cost savings and improved safety.

Precursor for α-Fe₂O₃ Thin Films

This compound is an optimal precursor for metalorganic deposition (MOD) processes used to fabricate α-Fe₂O₃ (hematite) thin films. Its defined thermal decomposition at ~460°C allows for precise control over the formation of an amorphous film and subsequent crystallization, which is critical for tailoring the film's optical and electronic properties [4]. This makes it highly valuable in the production of gas sensors, photoelectrodes for solar water splitting, and magnetic storage media, where film quality and uniformity directly impact device performance. The specific decomposition pathway and the diagnostic FTIR peak at 1085 cm⁻¹ provide unique quality control metrics not available with other precursors [4].

Living Polymerization Catalyst for Polybutadiene

In the field of polymer chemistry, ferric 2-ethylhexanoate is a critical component of a Ziegler-Natta type catalyst system (Fe(2-EH)₃/TIBA/DEP) that enables the living polymerization of 1,3-butadiene [4]. The resulting narrow molecular weight distribution (Mw/Mn = 1.48-1.52) and high catalytic activity (>80% yield in 35 min) are essential for synthesizing polybutadiene with precisely controlled architecture and microstructure [4]. This application is crucial for developing high-performance synthetic rubbers with specific mechanical and thermal properties, used in tires, adhesives, and impact-resistant plastics.

Room-Temperature Amorphous Iron Oxide Synthesis

Ferric 2-ethylhexanoate is an exceptional precursor for photochemical metal-organic deposition (PMOD), enabling the fabrication of amorphous iron oxide (a-Fe₂O₃) thin films at room temperature using UV or NIR light [4][5]. This low-temperature, light-driven process is ideal for depositing electrocatalyst layers onto temperature-sensitive substrates like flexible polymers. The resulting amorphous films demonstrate electrocatalytic activity for the oxygen evolution reaction (OER), a key reaction in water electrolysis for green hydrogen production. This application opens pathways for manufacturing lightweight, flexible energy conversion devices and exploring novel catalyst compositions that are inaccessible via conventional thermal processing [4].

Application
Selection Property
Validation Focus
Oxygen‑depleted corrosion inhibition
Oxygen‑independent passivation profile
Corrosion inhibition efficacy under variable O₂ levels
α‑Fe₂O₃ thin‑film precursor
Controlled thermal decomposition pathway
Crystallization and film morphology analysis
Living polymerization catalyst
Living polymerization behaviour
Polymer dispersity and microstructure control
Room‑temperature a‑Fe₂O₃ synthesis
Low‑temperature photodecomposition
Amorphous phase formation and OER activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferric 2-ethylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.